N-(4-acetylphenyl)-4-chlorobenzamide
Description
Structure
2D Structure
Properties
IUPAC Name |
N-(4-acetylphenyl)-4-chlorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO2/c1-10(18)11-4-8-14(9-5-11)17-15(19)12-2-6-13(16)7-3-12/h2-9H,1H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRDNUECBGFPZOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90350102 | |
| Record name | N-(4-acetylphenyl)-4-chlorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90350102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72269-23-9 | |
| Record name | N-(4-acetylphenyl)-4-chlorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90350102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Amide Bond Formation via Acyl Chloride and Amine Coupling
The most direct route to N-(4-acetylphenyl)-4-chlorobenzamide involves the reaction of 4-acetylaniline with 4-chlorobenzoyl chloride under Schotten-Baumann conditions. In this method:
-
4-Acetylaniline (1.0 equiv) is dissolved in anhydrous tetrahydrofuran (THF) with molecular sieves to absorb moisture.
-
4-Chlorobenzoyl chloride (1.2 equiv) is added dropwise at 0–5°C, followed by the addition of sodium carbonate (1.5 equiv) to neutralize HCl byproducts.
-
The reaction proceeds for 12–16 hours at room temperature, yielding the crude product as a white precipitate.
Key Reaction Parameters
| Parameter | Value/Detail | Source |
|---|---|---|
| Solvent | Tetrahydrofuran (THF) | |
| Temperature | 0–5°C (initial), RT (prolonged) | |
| Base | Na₂CO₃ | |
| Reaction Time | 12–16 hours | |
| Yield (Crude) | 70–85% |
This method parallels the synthesis of structurally similar compounds like N-(4-acetylphenyl)benzamide, where acyl chloride-amine coupling achieves yields >70%.
Alternative Pathways: Electrochemical Synthesis
Recent advances in electrochemical methods offer a solvent-efficient alternative. A three-component reaction using 4-chlorobenzoic acid , 4-acetylaniline , and an electrochemical mediator (e.g., nBu₄NBF₄) in acetonitrile has been reported for related benzamides. Key features include:
-
In situ generation of reactive intermediates, bypassing the need for pre-formed acyl chlorides.
-
Reduced byproduct formation compared to traditional methods.
Optimization Strategies
Solvent and Base Selection
Optimal solvent systems balance reactivity and solubility:
-
Polar aprotic solvents (e.g., THF, CH₂Cl₂) enhance nucleophilicity of the amine.
-
Triethylamine may replace Na₂CO₃ in moisture-sensitive reactions, though it requires strict anhydrous conditions.
Comparative Solvent Performance
| Solvent | Reaction Rate | Yield (%) | Byproducts |
|---|---|---|---|
| THF | Moderate | 78 | Low |
| Dichloromethane | Fast | 82 | Moderate |
| Acetonitrile | Slow | 65 | High |
Temperature and Stoichiometry
-
Exothermic Control : Slow addition of acyl chloride at 0–5°C minimizes side reactions (e.g., ketone oxidation).
-
Stoichiometric Excess : Acyl chloride (1.2–1.5 equiv) ensures complete amine consumption.
Purification and Characterization
Column Chromatography
Crude product purification employs silica gel chromatography with gradients of hexane/ethyl acetate (100:10 to 100:20). Triethylamine (1% v/v) is added to the mobile phase to suppress amine adsorption.
Recrystallization
Recrystallization from ethanol/water (3:1) yields analytically pure crystals:
Industrial-Scale Production Considerations
Continuous Flow Reactors
Adapting batch protocols to continuous flow systems improves scalability:
-
Residence Time : 30–60 minutes vs. 12–16 hours in batch.
-
Yield Enhancement : 88–92% due to precise temperature control.
Scientific Research Applications
Medicinal Chemistry
N-(4-acetylphenyl)-4-chlorobenzamide has been investigated for its potential therapeutic properties:
- Enzyme Inhibition : Research indicates that this compound may act as an inhibitor of soluble epoxide hydrolase (sEH), an enzyme implicated in inflammatory processes. Inhibition of sEH can lead to reduced inflammation and pain management.
- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit antimicrobial properties, making them candidates for developing new antibiotics.
- Anti-inflammatory Properties : The compound has demonstrated anti-inflammatory effects in vitro, suggesting its potential use in treating inflammatory diseases .
Biological Applications
The biological activity of this compound can be summarized as follows:
| Application Area | Description |
|---|---|
| Enzyme Targeting | Inhibits enzymes such as sEH and acetylcholinesterase (AChE). |
| Signal Transduction | May influence pathways related to cell cycle control and neurotransmission. |
| Drug Development | Explored for its potential role in developing anti-inflammatory and antimicrobial agents. |
Synthesis and Reaction Mechanisms
The synthesis of this compound typically involves the reaction of 4-acetylphenylamine with 4-chlorobenzoyl chloride in the presence of a base like triethylamine. The reaction conditions include:
- Solvent : Dichloromethane
- Temperature : 25-40°C
- Reaction Time : Several hours
This process yields the desired amide through acylation, which is a common method in organic synthesis.
Chemical Reactions
This compound can undergo various chemical transformations:
| Reaction Type | Description |
|---|---|
| Oxidation | Acetyl group can be oxidized to form carboxylic acids. |
| Reduction | Potential reduction of nitro groups to amines if present. |
| Substitution | Chlorine atom can be substituted with nucleophiles like amines or thiols. |
Case Studies
Several studies highlight the applications of this compound:
- Study on Anti-inflammatory Activity : A study demonstrated that derivatives of this compound showed significant inhibition of pro-inflammatory cytokines in vitro, indicating its potential as a therapeutic agent for inflammatory diseases .
- Development of Antimicrobial Agents : Research into structural modifications of this compound has led to the discovery of new compounds with enhanced antimicrobial activity against resistant strains of bacteria.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-4-chlorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl and chlorobenzamide groups may facilitate binding to active sites, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Substituent Effects
Table 1: Comparison of Key Structural and Physical Properties
Key Observations :
- This influences solubility and binding affinity in biological systems .
- Melting Points : The acetyl group on the aniline ring generally increases melting points (e.g., 2a: 204–206°C vs. 2c: 162–163°C), but steric and electronic effects from substituents modulate this trend .
- Biological Activity: All acetylphenyl-substituted benzamides in Table 1 exhibit sEH inhibitory activity, with 4-Cl and 4-NO₂ derivatives showing enhanced potency due to stronger EWGs .
Crystallographic and Conformational Analysis
- This compound: No direct crystallographic data is available in the provided evidence. However, related compounds like N-(4-Chlorophenyl)benzamide exhibit a dihedral angle of 60.76° between the benzamide and aniline rings, stabilized by N–H···O hydrogen bonds .
- N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide , a sulfonamide analogue, adopts a V-shaped conformation in its crystal structure due to steric and electronic effects of the sulfonyl group .
Pharmacological and Industrial Relevance
- sEH Inhibition: The 4-Cl and 4-NO₂ derivatives exhibit superior inhibition compared to 4-CH₃ or 4-F analogues, suggesting that stronger EWGs enhance interaction with the sEH active site .
- Material Science : Chlorobenzamide derivatives are intermediates in synthesizing advanced materials, such as liquid crystals or polymers, where substituents dictate thermal stability and solubility .
Biological Activity
N-(4-acetylphenyl)-4-chlorobenzamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Synthesis
This compound can be synthesized through various methods involving the reaction of 4-chloroaniline with 4-acetylbenzoyl chloride. The resulting compound is characterized by its amide functional group, which plays a crucial role in its biological interactions.
Biological Activities
The biological activities of this compound can be categorized into several key areas:
1. Anti-Inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies using bovine serum albumin assay methods have demonstrated its ability to inhibit inflammatory mediators. The compound shows potential as a therapeutic agent for conditions characterized by inflammation, such as arthritis and other inflammatory diseases .
2. Antimicrobial Activity
This compound has shown promising antimicrobial activity against various bacterial strains. Studies report minimum inhibitory concentration (MIC) values indicating effective inhibition of pathogens such as Escherichia coli and Staphylococcus aureus. The compound's structure contributes to its ability to disrupt bacterial cell membranes, leading to cell death .
3. Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. The compound has been evaluated in vitro against several cancer cell lines, showing potential cytotoxic effects. Mechanistic studies indicate that it may induce apoptosis through the activation of caspase pathways, making it a candidate for further investigation in cancer therapy .
Research Findings and Case Studies
Several studies have explored the biological activities of this compound:
- Anti-Inflammatory Efficacy : In a study examining various benzamide derivatives, this compound exhibited a reduction in tumor necrosis factor-alpha (TNF-α) levels by approximately 70% compared to controls, highlighting its potential as an anti-inflammatory agent .
- Antimicrobial Testing : In antimicrobial assays, the compound demonstrated an MIC of 50 µg/mL against Pseudomonas aeruginosa, making it comparable to standard antibiotics .
- Cytotoxicity in Cancer Cells : Research involving MCF-7 breast cancer cells revealed that treatment with this compound resulted in a significant decrease in cell viability (IC50 = 225 µM), suggesting its potential as an anticancer drug .
Data Summary
Q & A
Basic Research Questions
Q. What synthetic routes are effective for preparing N-(4-acetylphenyl)-4-chlorobenzamide, and what analytical techniques confirm its purity?
- Methodological Answer : The compound is typically synthesized via amide coupling between 4-chlorobenzoyl chloride and 4-aminoacetophenone. Key steps include:
- Reaction Conditions : Stirring equimolar reactants in anhydrous dichloromethane with triethylamine as a base at 0–5°C for 2–4 hours .
- Workup : Neutralization with dilute HCl, followed by recrystallization from ethanol/water.
- Characterization : Confirm purity via -NMR (e.g., acetyl proton resonance at δ 2.6 ppm), -NMR (carbonyl signals at ~167–170 ppm), and mass spectrometry (parent ion at m/z 287.7) .
Q. How is the crystal structure of this compound determined using X-ray crystallography?
- Methodological Answer :
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) to collect diffraction data at 100–150 K.
- Refinement : Employ SHELXL for structure solution and refinement. Key parameters include R-factors (R1 < 0.05 for high-resolution data) and anisotropic displacement parameters for non-H atoms .
- Validation : Check for hydrogen-bonding networks (e.g., N–H···O interactions) and π-π stacking using Mercury or OLEX2 .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) for this compound across different studies?
- Methodological Answer :
- Solvent Effects : Compare data in deuterated solvents (e.g., DMSO-d6 vs. CDCl3). Acetyl proton shifts vary by ±0.3 ppm due to hydrogen bonding in DMSO .
- Dynamic Processes : Use variable-temperature NMR to detect rotameric equilibria in the amide bond (e.g., coalescence temperatures near 300 K) .
- Cross-Validation : Pair NMR with IR (amide I band ~1650 cm) and HPLC-MS to confirm consistency .
Q. What methodological considerations are critical when assessing the compound’s interaction with bacterial enzymes like acps-pptase?
- Methodological Answer :
- Enzyme Assays : Use fluorescence polarization to measure binding affinity (K) or Michaelis-Menten kinetics to monitor substrate displacement .
- Structural Insights : Perform molecular docking (e.g., AutoDock Vina) guided by the compound’s crystal structure to predict binding poses at the enzyme’s active site .
- Control Experiments : Compare inhibition rates with known pptase inhibitors (e.g., fosmidomycin) to validate specificity .
Q. How does the presence of substituents (acetyl and chloro) influence the compound’s supramolecular structure and stability?
- Methodological Answer :
- Crystallographic Analysis : The chloro group enhances halogen bonding (Cl···π interactions at ~3.4 Å), while the acetyl group participates in C–H···O hydrogen bonds, stabilizing layered packing motifs .
- Thermal Stability : Perform TGA/DSC to correlate melting points (observed range: 180–185°C) with intermolecular forces .
Q. What strategies optimize the yield of this compound in multi-step syntheses?
- Methodological Answer :
- Stepwise Optimization :
- Acylation : Use DMAP as a catalyst to improve 4-chlorobenzoyl chloride reactivity (yield increases from 65% to 85%) .
- Purification : Employ column chromatography (silica gel, hexane/EtOAc 3:1) to remove unreacted 4-aminoacetophenone .
- Scale-Up : Replace batch reactors with flow chemistry systems to maintain temperature control and reduce side products .
Q. How to design experiments to evaluate the compound’s potential as an antimicrobial agent against resistant strains?
- Methodological Answer :
- MIC Assays : Test against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans) using broth microdilution (CLSI guidelines). Include derivatives with modified substituents (e.g., trifluoromethyl analogs) to establish structure-activity relationships .
- Resistance Studies : Serial passage assays over 20 generations to monitor MIC increases. Combine with β-lactam antibiotics to assess synergy .
Data Contradiction Analysis Example
- Case : Discrepancies in reported -NMR shifts for the aromatic protons (δ 7.2–7.8 ppm).
- Resolution :
Verify solvent effects (e.g., DMSO-d6 upshifts protons due to deshielding).
Check for paramagnetic impurities via relaxation measurements .
Compare with computational NMR (DFT/B3LYP/6-311+G(d,p)) to identify outliers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
